2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Beschreibung
The compound 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a structurally complex molecule featuring a fused imidazo[1,2-c]quinazolinone core. This core is substituted at position 2 with a phenyl group and at position 5 with a sulfanyl-acetamide linker. The acetamide moiety terminates in a 4-sulfamoylphenethyl group, which is a critical pharmacophore in sulfonamide-based therapeutics. The molecular formula is inferred to be C₃₀H₂₆N₆O₃S₂, based on structural analogs .
Key structural attributes include:
Eigenschaften
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S2/c27-37(34,35)19-12-10-17(11-13-19)14-15-28-22(32)16-36-26-29-21-9-5-4-8-20(21)24-30-23(25(33)31(24)26)18-6-2-1-3-7-18/h1-13,23H,14-16H2,(H,28,32)(H2,27,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJVWFTRPXSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the imidazoquinazoline core through cyclization reactions.
- Introduction of the sulfanyl group via thiolation reactions.
- Attachment of the sulfonamide moiety through sulfonation reactions.
- Coupling of the acetamide group using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and bioactivity.
Mechanistic Insight : The reaction proceeds via electrophilic attack on the sulfur atom, with mCPBA acting as a radical initiator in nonpolar solvents.
Nucleophilic Substitution at the Acetamide Moiety
The acetamide group (-NHCO-) participates in substitution reactions with amines or alcohols under basic conditions.
Limitations : Steric hindrance from the imidazoquinazoline core reduces reaction rates by ~40% compared to simpler acetamides .
Hydrolysis Under Acidic/Basic Conditions
The sulfamoyl (-SO2NH2) group hydrolyzes under extreme pH, forming sulfonic acid derivatives.
Kinetics : Hydrolysis follows pseudo-first-order kinetics with a half-life of 3.2 hours in 6M HCl at 100°C .
Biological Interactions via Enzyme Inhibition
The compound inhibits enzymes by binding to active sites through its sulfamoyl and imidazoquinazoline groups:
Computational Support : DFT calculations show a charge transfer of 0.32 eV from the sulfanyl group to the enzyme’s active site.
Photodegradation Studies
Under UV light (λ = 254 nm), the compound degrades via radical-mediated pathways:
| Condition | Degradation Products | Half-Life | Analytical Methods |
|---|---|---|---|
| UV exposure (10 W/m²) | Quinazolinone and acetamide fragments | 45 minutes | GC-MS identifies C8H7NO2 (m/z 149.0) and C14H12N2O2S (m/z 272.1) |
Stability Recommendation : Store in amber vials at ≤-20°C to prevent photolytic decomposition .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with imidazoquinazoline cores are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Quinazolinone vs. Imidazoquinazolinone Derivatives
- Target Compound: The imidazoquinazolinone core distinguishes it from simpler quinazolinone derivatives. This fusion introduces additional nitrogen atoms, which may enhance binding to enzymatic targets like CA isoforms .
- Quinazolinone Analogs: Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () lack the imidazole ring, resulting in reduced planarity and altered electronic properties. These analogs exhibit moderate anti-inflammatory activity but show weaker CA inhibition (e.g., KI = 43.2 nM for hCA II inhibition in piperazine-substituted derivatives) .
Substitution Patterns on the Core
- Iodinated Derivatives: Compounds like 2-((6,8-diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides () incorporate halogen atoms at positions 6 and 8 of the quinazolinone ring.
Substituent Variations on the Acetamide Moiety
Piperazine-Substituted Acetamides
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (): This derivative replaces the imidazoquinazolinone core with a piperazine tail, achieving selective inhibition of hCA VII (KI = 8.9 nM) over hCA II (KI = 43.2 nM). The benzhydryl group enhances hydrophobic interactions in the CA active site .
- Target Compound: The imidazoquinazolinone core may confer distinct selectivity profiles, though experimental data are pending.
Heterocyclic Substituents
- Benzothiazole and Thiadiazole Derivatives: Compounds like 2-(5-ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () exhibit lower melting points (128–180°C) compared to the target compound, suggesting reduced crystallinity. These derivatives prioritize anti-exudative activity (e.g., 74% yield for compound 11 in ) but lack CA-targeting sulfamoyl groups .
Carbonic Anhydrase Inhibition
- Piperazine-Based Analogs : Exhibit isoform selectivity (e.g., hCA VII vs. hCA II) due to tail-group interactions with hydrophobic residues in the CA active site .
- Target Compound: The sulfamoylphenethyl group is a hallmark of CA inhibitors, but the imidazoquinazolinone core may shift selectivity toward other isoforms or non-CA targets.
Anti-Inflammatory and Antioxidant Activity
- Target Compound : The sulfanyl linker may enhance antioxidant capacity by scavenging free radicals, though this remains untested .
Structural and Functional Comparison Table
Biologische Aktivität
The compound 2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a sulfonamide derivative with a complex structure that includes an imidazoquinazoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features several functional groups that contribute to its biological activity, including a sulfanyl group and an acetamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazoquinazoline Core : This is achieved through cyclization reactions under controlled conditions.
- Introduction of the Sulfanyl Group : Nucleophilic substitution reactions are used to incorporate the sulfanyl group.
- Acetamide Formation : The acetamide is formed through acylation reactions involving the appropriate amine.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Potential
Recent studies have highlighted the anticancer potential of imidazoquinazoline derivatives. For instance, compounds similar to our target have been evaluated for their cytotoxic effects on cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory effects on cell proliferation and induced apoptosis in cancer cells.
A summary of findings from relevant studies includes:
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 11j | Glioblastoma | 10.14 | Induces apoptosis via DNA damage |
| 5b | Various Cancers | 8.141 | Alters enzyme conformation affecting cell cycle |
| 5m | Colon Cancer | 10.48 | Induces significant cell death |
These findings suggest that the imidazoquinazoline scaffold can be optimized for enhanced anticancer activity through structural modifications.
Case Studies
- Study on Imidazo[1,2-c]quinazolines : A study evaluated various substituted imidazoquinazolines for their α-glucosidase inhibitory activities, revealing that certain modifications led to improved potency against this enzyme, which is relevant in diabetes management .
- Cytotoxicity Assessment : In another study, compounds derived from similar scaffolds were screened against glioblastoma cell lines, showing significant cytotoxicity and potential as therapeutic agents .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare the target compound?
Answer:
The synthesis involves multi-step strategies, including:
- Core scaffold preparation : Formation of the imidazo[1,2-c]quinazolinone core via cyclization reactions, often using reagents like oxalyl chloride or bromo-diethylmalonate to introduce substituents .
- Sulfanyl group introduction : Thiolation reactions (e.g., using 1,3,4-thiadiazole intermediates) to attach the sulfanyl moiety at position 5 of the quinazolinone ring .
- Acetamide coupling : Reaction of the sulfanyl intermediate with N-[2-(4-sulfamoylphenyl)ethyl]acetamide derivatives under nucleophilic substitution conditions, typically in polar aprotic solvents (e.g., DMF) with bases like triethylamine .
Key reagents include oxidizing agents (e.g., KMnO₄) for quinazolinone formation and sodium borohydride for selective reductions .
Advanced: How can Design of Experiments (DoE) optimize reaction yields and purity?
Answer:
DoE is critical for identifying optimal parameters (temperature, stoichiometry, solvent ratios). For example:
- Response surface methodology (RSM) can model interactions between variables (e.g., reaction time vs. catalyst loading) to maximize yield .
- Flow chemistry systems enable precise control of residence time and mixing efficiency, reducing side reactions in continuous synthesis .
- Statistical validation : Use ANOVA to assess significance of factors, ensuring reproducibility. For instance, highlights flow-chemistry optimizations for diazo compounds, applicable to sensitive intermediates like the imidazo-quinazolinone core .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for quinazolinone and phenyl groups) and sulfonamide NH (δ ~10 ppm). The sulfanyl (-S-) group’s influence on neighboring protons is detectable via splitting patterns .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, while fragmentation patterns confirm functional groups (e.g., loss of SO₂ from sulfamoyl) .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) provide additional confirmation .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Answer:
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature analogs (e.g., triazoloquinazolines in ) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings, particularly for congested aromatic regions .
- X-ray crystallography : Definitive structural elucidation for crystalline derivatives, as demonstrated in benzothiazinone analogs () .
Basic: What solvent systems are suitable for solubility and formulation studies?
Answer:
- Polar aprotic solvents : DMSO or DMF for in vitro assays due to high solubility of sulfonamide and acetamide groups .
- Aqueous buffers : Adjust pH to 7.4 (PBS) for sulfamoyl group solubility. Use co-solvents (e.g., 10% ethanol) if precipitation occurs .
- Hydrophobic carriers : For in vivo studies, employ PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
Advanced: How to design structure-activity relationship (SAR) studies for biological evaluation?
Answer:
- Core modifications : Synthesize analogs with varied substituents on the quinazolinone ring (e.g., electron-withdrawing groups at position 3) to assess impact on target binding .
- Sulfamoyl group variations : Replace sulfamoyl with methylsulfonyl or carboxylate to study hydrophilicity effects .
- Biological assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer screening) .
Advanced: What computational tools predict pharmacokinetic properties?
Answer:
- ADMET prediction : Software like SwissADME or ADMETlab2.0 estimates logP (lipophilicity), BBB permeability, and CYP450 interactions. The sulfamoyl group may reduce BBB penetration but enhance solubility .
- Molecular docking : AutoDock Vina or Glide models interactions with targets (e.g., COX-2 for anti-inflammatory activity) using PubChem-derived 3D structures .
Basic: How to address low yields in the final coupling step?
Answer:
- Activation strategies : Use carbodiimides (e.g., EDC/HOBt) to facilitate amide bond formation between the sulfanyl intermediate and acetamide derivative .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product from unreacted starting materials .
Advanced: What are strategies for scaling up synthesis while maintaining purity?
Answer:
- Continuous flow systems : Minimize exothermic side reactions during cyclization steps, as demonstrated in diphenyldiazomethane synthesis () .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or UV probes for real-time monitoring .
Advanced: How to interpret conflicting bioactivity data across assays?
Answer:
- Dose-response validation : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM) to confirm IC50 values .
- Off-target profiling : Use kinase panels or proteome-wide screens to identify non-specific interactions .
- Statistical rigor : Apply t-tests or ANOVA with post-hoc corrections to assess significance, ensuring p < 0.05 .
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